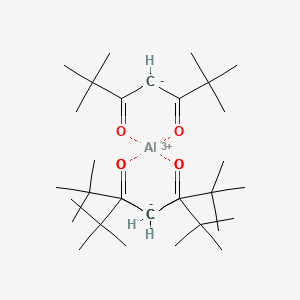
2,2-Difluorocyclopropanecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluorocyclopropanecarboximidamide is a fluorinated organic compound characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Michael addition of ester and amide enolates to 2,4,6-trimethylphenyl 4-bromo-4,4-difluorocrotonate, followed by an Et3B-initiated radical cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclopropanation reactions using commercially available fluorinated reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluorocyclopropanecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different fluorinated cyclopropane derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various fluorinated cyclopropane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2,2-Difluorocyclopropanecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 2,2-Difluorocyclopropanecarboximidamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence the electronic distribution and reactivity, leading to interactions with enzymes and receptors. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to participate in various biochemical processes .
Comparison with Similar Compounds
- 2,2-Difluorocyclopropanecarboxylic acid
- 2,2-Difluorocyclopropanecarboxamide
- 2,2-Difluorocyclopropanecarboxylate esters
Comparison: Compared to these similar compounds, 2,2-Difluorocyclopropanecarboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C4H6F2N2 |
|---|---|
Molecular Weight |
120.10 g/mol |
IUPAC Name |
2,2-difluorocyclopropane-1-carboximidamide |
InChI |
InChI=1S/C4H6F2N2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H3,7,8) |
InChI Key |
DENGLMBZGHQPEY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


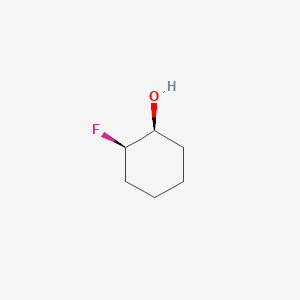
![8-Bromopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B12978043.png)
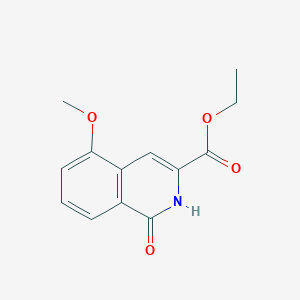
![4,5,6,7-Tetrahydro-[1,2,3]thiadiazolo[5,4-b]pyridine](/img/structure/B12978055.png)
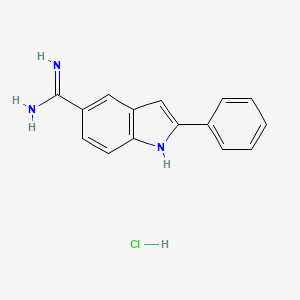
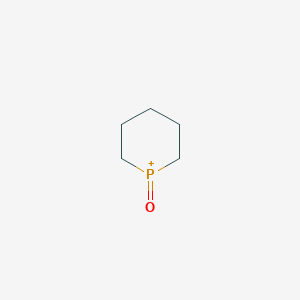
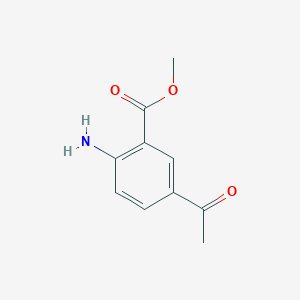
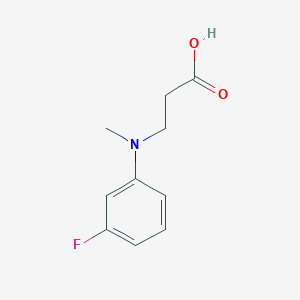
![(1R,3S)-3-Fluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B12978085.png)
![3-(Pyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12978095.png)
![6-Oxaspiro[3.4]octan-8-one](/img/structure/B12978100.png)
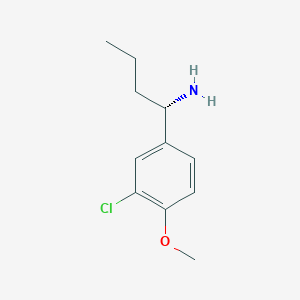
![3-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B12978112.png)
